[(4-Butoxynaphthyl)sulfonyl](methylethyl)amine
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Overview
Description
(4-Butoxynaphthyl)sulfonylamine is an organic compound with the molecular formula C17H23NO3S. This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxynaphthyl)sulfonylamine typically involves the reaction of 4-butoxynaphthalene with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with methylethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of sulfonamides, including (4-Butoxynaphthyl)sulfonylamine, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Butoxynaphthyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-Butoxynaphthyl)sulfonylamine can yield sulfonyl chlorides, while reduction can produce sulfides .
Scientific Research Applications
(4-Butoxynaphthyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (4-Butoxynaphthyl)sulfonylamine involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Butoxynaphthyl)sulfonylamine include other sulfonamides such as:
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
Uniqueness
(4-Butoxynaphthyl)sulfonylamine is unique due to its specific structural features, such as the presence of the butoxynaphthyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties compared to other sulfonamides .
Properties
Molecular Formula |
C17H23NO3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-butoxy-N-propan-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-4-5-12-21-16-10-11-17(22(19,20)18-13(2)3)15-9-7-6-8-14(15)16/h6-11,13,18H,4-5,12H2,1-3H3 |
InChI Key |
WOYWCXQMDDAVEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
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